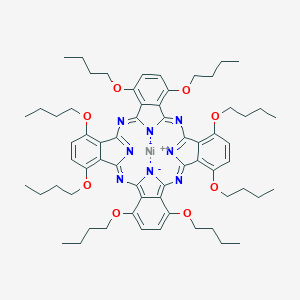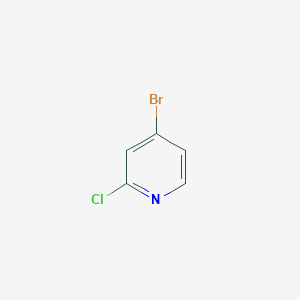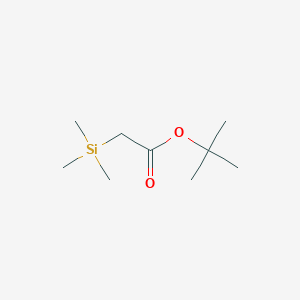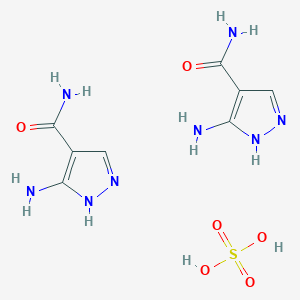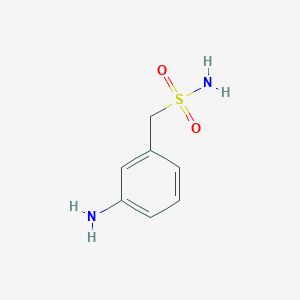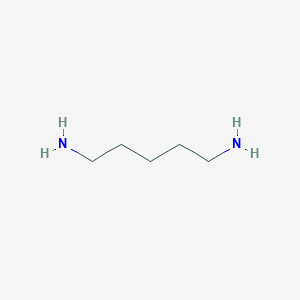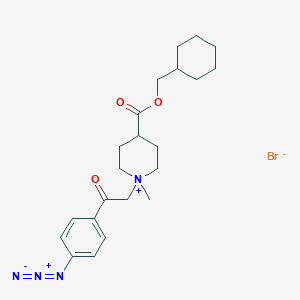
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate (CAMI) is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. CAMI is a derivative of isonipecotic acid and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate is not fully understood. However, it has been shown to inhibit the growth of various microorganisms by disrupting their cell membranes. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been shown to have low toxicity and is well-tolerated in animal studies. It has been shown to have a low affinity for human serum albumin and is rapidly metabolized in the liver. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been shown to have a moderate inhibitory effect on human cytochrome P450 enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has several advantages for lab experiments, including its low toxicity, high solubility, and stability in different solvents. However, its limited availability and high cost can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the study of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate. One potential direction is to further investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another potential direction is to study its potential use as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate in different areas of scientific research.
Métodos De Síntesis
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been synthesized using different methods, including the reaction of isonipecotic acid with cyclohexylmethyl chloride, followed by reaction with 4-azidophenacyl bromide. Another method involves the reaction of isonipecotic acid with cyclohexylmethyl chloride, followed by reaction with sodium azide and 4-bromophenacyl bromide. The yield of Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate using these methods ranges from 50% to 70%.
Aplicaciones Científicas De Investigación
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been studied for its potential applications in various areas of scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate has been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
Número CAS |
141376-32-1 |
|---|---|
Nombre del producto |
Cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate |
Fórmula molecular |
C22H31BrN4O3 |
Peso molecular |
479.4 g/mol |
Nombre IUPAC |
cyclohexylmethyl 1-[2-(4-azidophenyl)-2-oxoethyl]-1-methylpiperidin-1-ium-4-carboxylate;bromide |
InChI |
InChI=1S/C22H31N4O3.BrH/c1-26(15-21(27)18-7-9-20(10-8-18)24-25-23)13-11-19(12-14-26)22(28)29-16-17-5-3-2-4-6-17;/h7-10,17,19H,2-6,11-16H2,1H3;1H/q+1;/p-1 |
Clave InChI |
LMFCCFUIKAMGSG-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCC(CC1)C(=O)OCC2CCCCC2)CC(=O)C3=CC=C(C=C3)N=[N+]=[N-].[Br-] |
SMILES canónico |
C[N+]1(CCC(CC1)C(=O)OCC2CCCCC2)CC(=O)C3=CC=C(C=C3)N=[N+]=[N-].[Br-] |
Sinónimos |
(3H)azidoacetylcholine azido-AcCh azidoAcCh azidoacetylcholine cis-cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate cyclohexylmethyl-N-(4-azidophenacyl)-N-methylisonipecotate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




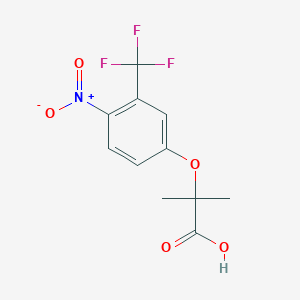
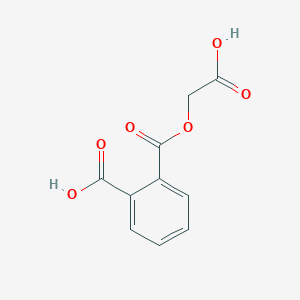
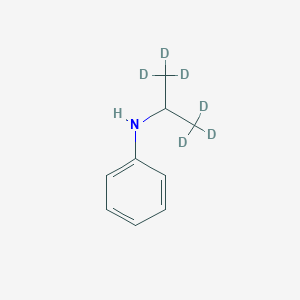
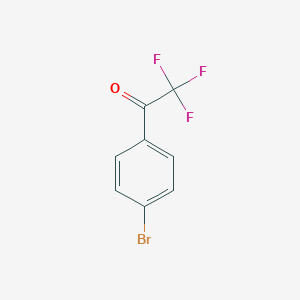
![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]thio]-](/img/structure/B124025.png)
![(3AR,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B124026.png)

